L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10
Description
Foundational Principles of Stable Isotope Tracing in Contemporary Biological Systems
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within living systems. mdpi.com The core principle involves introducing a molecule into a biological system where one or more of its atoms have been replaced by a stable (non-radioactive) isotope. bitesizebio.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), have the same number of protons as their more common elemental counterparts but a different number of neutrons, resulting in a greater atomic mass. creative-proteomics.comnih.gov This mass difference makes them distinguishable by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, without altering the chemical properties of the molecule. mdpi.comnih.gov
Once the stable isotope-labeled compound, or "tracer," is introduced, it participates in metabolic reactions just like its unlabeled counterpart. bitesizebio.com By tracking the incorporation of the isotopic label into downstream metabolites, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (flux), and understand how different pathways contribute to cellular processes. nih.govcreative-proteomics.comnih.gov This approach, often called metabolic flux analysis (MFA), provides a dynamic view of metabolism that cannot be achieved by simply measuring the static concentrations of metabolites. frontiersin.org
The process typically involves several key steps:
Tracer Selection and Administration: A specific labeled nutrient, such as ¹³C-glucose or a deuterated amino acid, is chosen based on the metabolic pathway of interest and administered to the biological system, which can range from cell cultures to whole organisms. bitesizebio.comnih.gov
Sample Collection and Preparation: After a designated time, biological samples (e.g., tissues, blood, cells) are collected and processed to extract the metabolites. creative-proteomics.com
Analytical Detection: Mass spectrometry (MS) is the most common technique used to detect and quantify the labeled isotopes. creative-proteomics.com High-resolution mass spectrometry can distinguish between the isotopically labeled and unlabeled versions of a molecule based on their mass-to-charge ratio (m/z). mdpi.comnih.gov
Data Analysis: The resulting data on isotopic enrichment patterns are analyzed to map the flow of atoms through the metabolic network and calculate flux rates. frontiersin.orgnih.gov
This methodology has become a cornerstone of modern metabolomics, providing invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and diabetes. nih.govcreative-proteomics.com
Significance of Deuterium Labeling for Investigating Amino Acid Dynamics
Deuterium (²H), a stable isotope of hydrogen, offers unique advantages for tracing the dynamics of amino acids and proteins. clearsynth.com One of the most powerful techniques involves the administration of deuterium oxide (D₂O), or "heavy water." When introduced into a biological system, D₂O rapidly equilibrates with the body's water pool, and the deuterium atoms are incorporated into newly synthesized molecules, including non-essential amino acids, through various metabolic reactions. nih.govnih.govresearchgate.net These newly labeled amino acids then serve as precursors for the synthesis of new proteins. nih.govnih.gov
The key benefits of using deuterium labeling for studying amino acid and protein dynamics include:
Probing Protein Synthesis: By measuring the rate at which deuterium-labeled amino acids are incorporated into proteins over time, scientists can precisely quantify the fractional synthetic rate (FSR) of specific proteins or entire proteomes. nih.govnih.gove-acnm.org
Minimal Perturbation: Deuterium-labeled compounds are chemically identical to their natural counterparts, ensuring they trace biological processes with minimal disruption. clearsynth.com D₂O, in particular, can be administered orally and allows for the study of metabolism under normal physiological conditions over extended periods, from days to weeks. nih.govnih.gov
Versatility: Deuterium from D₂O can be incorporated into multiple non-essential amino acids simultaneously, allowing for the concurrent measurement of turnover rates for a wide array of proteins and other biomolecules like lipids and glucose. nih.gov
Analytical Power: The mass shift caused by deuterium incorporation is readily detectable by mass spectrometry. oup.com This allows for sensitive and accurate quantification of protein turnover, even for proteins with low abundance or slow synthesis rates. nih.gov
Alternatively, specific amino acids can be synthesized with deuterium atoms at precise locations. These deuterated amino acids serve as direct tracers, avoiding the complexities of D₂O labeling of the precursor pool. diagnosticsworldnews.com This targeted approach is invaluable for quantitative proteomics, where a deuterated version of a peptide can be used as an internal standard to accurately measure the amount of the corresponding natural peptide in a complex biological sample. oup.comlongdom.org
| Research Focus | Deuterium Labeling Approach | Key Findings |
| Proteome-wide Turnover Kinetics | D₂O labeling in cell culture | Enables accurate, large-scale measurement of protein half-lives and synthesis rates in diverse cell types. nih.govbiorxiv.org |
| In Vivo Muscle Protein Synthesis | D₂O oral administration in humans | Allows for the quantification of muscle protein synthesis rates over several days under free-living conditions. nih.govamsterdamumc.nl |
| Amino Acid Biosynthesis | D₂O labeling in seedlings | The pattern of deuteration in amino acids reveals information about their biosynthetic pathways and enzymatic processing. |
| Quantitative Proteomics | Deuterated amino acids (e.g., Leu-d3) in SILAC | Provides a simple and accurate method to compare and quantify relative protein expression between different cell populations. longdom.org |
Specific Research Utility of L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10 (d10-Leucine) in Advanced Studies
L-Leucine is an essential amino acid renowned for its potent ability to stimulate muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. nih.govconsensus.app This makes its isotopically labeled analogues, particularly this compound (d10-Leucine), exceptionally useful for studying protein metabolism.
One of the most innovative applications of d10-Leucine is in a method designed to more accurately measure muscle protein synthesis in humans. nih.gov In this approach, d10-Leucine is infused intravenously. When it enters muscle tissue, it undergoes transamination, a metabolic process where the amino group is removed. During this reaction, the deuterium atom on the α-carbon is lost, converting d10-Leucine into d9-Leucine via its intermediate, α-ketoisocaproate (KIC). nih.govresearchgate.net
This endogenously produced d9-Leucine then acts as the tracer that is incorporated into newly synthesized muscle proteins. researchgate.net The significance of this method lies in its ability to more accurately reflect the true precursor pool for protein synthesis. A major challenge in metabolic studies is determining the isotopic enrichment of the amino acids actually being used for protein synthesis inside the cell (the intramuscular pool). By generating the d9-leucine tracer directly within the muscle, this method helps to circumvent the discrepancies that can arise when using the more easily accessible blood amino acid pool as a surrogate for the intramuscular pool. nih.gov
Key Research Applications and Findings:
Improved Accuracy of Muscle Protein Synthesis Measurement: Studies have demonstrated that the d10-to-d9-Leucine approach provides a more accurate methodology for measuring changes in muscle protein synthesis compared to traditional tracers, especially when using blood samples to determine precursor enrichment. nih.govresearchgate.net
Studying Anabolic Responses: Because L-Leucine is a primary driver of protein synthesis, d10-Leucine is an ideal tracer for quantifying the anabolic effects of nutrition, exercise, and other interventions. nih.govnih.gov Research has used leucine (B10760876) tracers to show that supplementation can significantly increase the fractional synthetic rate of muscle protein in elderly individuals, helping to address age-related muscle loss. nih.govnih.gov
Whole-Body and Tissue-Specific Protein Kinetics: Leucine tracers, including ¹³C- and ²H-labeled variants, are extensively used to determine whole-body protein kinetics, including rates of appearance (from protein breakdown) and disappearance (to protein synthesis and oxidation). e-acnm.orgnih.gov The d10-Leucine tracer contributes to this field by offering a refined tool for tissue-specific analysis.
The large mass difference imparted by the ten deuterium atoms in d10-Leucine provides a clear analytical signal in mass spectrometry, facilitating precise quantification and distinguishing the labeled molecules from their unlabeled counterparts. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
deuterio (2S)-2-amino-2,3,3,5,5,5-hexadeuterio-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,5D/hD |
InChI Key |
ROHFNLRQFUQHCH-GDVYFOOUSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Characterization for Research Grade L Leucine 2,3,3,4,5,5,5,5 ,5 ,5 D10
Methodologies for Achieving Specific Deuterium (B1214612) Incorporation in L-Leucine
The synthesis of L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10 involves the substitution of ten hydrogen atoms with deuterium. This high level of isotopic enrichment is typically achieved through multi-step chemical synthesis or biosynthetic pathways utilizing deuterated precursors.
One common strategy involves the use of deuterated starting materials in established amino acid synthesis routes. For instance, the synthesis can be approached by employing deuterated isobutyl-containing precursors that are then elaborated to form the leucine (B10760876) backbone. Catalytic deuteration of precursors like α-ketoisocaproate using deuterium gas (D₂) over a suitable catalyst, such as platinum or palladium, can be an effective method. nih.govwisc.edu The subsequent transamination of the deuterated α-keto acid introduces the amino group to yield the final L-leucine-D10.
Enzymatic methods offer high stereoselectivity and site-specificity. nih.govwisc.edu Biosynthetic routes often leverage microorganisms grown in media enriched with deuterated precursors like deuterated α-ketoisovalerate. nih.govnih.govmpg.de These precursors are downstream of the divergence point in the biosynthesis of leucine and valine, allowing for specific labeling of leucine. nih.gov The use of D₂O as the deuterium source in combination with specific enzymes can also facilitate hydrogen-deuterium exchange at various positions on the leucine molecule. mdpi.comwikipedia.org Achieving the D10 level of deuteration often requires a combination of deuterated precursors and growth in a D₂O-based medium to ensure exchange at all non-exchangeable C-H bonds.
Table 1: Comparison of Synthetic Approaches for Deuterated L-Leucine
| Methodology | Precursors/Reagents | Key Advantages | Key Challenges |
| Chemical Synthesis | Deuterated isobutyl precursors, D₂, Metal catalysts (Pt, Pd), Deuterated solvents | High deuterium incorporation achievable, Scalable | Potential for racemization, Requires multi-step procedures |
| Biosynthesis | Deuterated α-ketoisovalerate, Deuterated α-ketoisocaproate, D₂O-enriched media | High stereospecificity (L-isomer), Site-specific labeling possible | Isotopic scrambling can occur, Optimization of culture conditions required |
| Enzymatic H/D Exchange | L-Leucine, D₂O, Specific enzymes (e.g., aminotransferases) | High stereoselectivity, Milder reaction conditions | May not achieve complete deuteration at all positions in a single step |
Assessment of Isotopic Enrichment and Positional Purity for Tracer Applications
The utility of this compound as a tracer is critically dependent on its isotopic enrichment and the precise location of the deuterium atoms. These parameters are rigorously assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Enrichment: This refers to the percentage of molecules in the sample that contain the desired number of deuterium atoms. For research-grade L-Leucine-D10, isotopic purity is typically expected to be high. Commercial suppliers often specify isotopic purities of 98 atom % D or greater, meaning that at least 98% of the hydrogen positions are substituted with deuterium. isotope.comisotope.comisotope.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for determining isotopic enrichment. nih.govnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion or specific fragment ions, the distribution of different isotopologues (e.g., D8, D9, D10) can be quantified.
In a study investigating bacterial productivity using D10-leucine, researchers observed the presence of D9-Leu and D8-Leu species after incorporation and acid hydrolysis. researchgate.net This highlights the importance of assessing positional purity, as metabolic processes or analytical procedures can potentially lead to the loss of deuterium from specific positions.
Table 2: Typical Isotopic Purity Specifications for Commercial L-Leucine-D10
| Parameter | Specification | Analytical Technique |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry (GC-MS, LC-MS) |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Enantiomeric Purity | ≥ 99% L-isomer | Chiral Chromatography |
Advanced Mass Spectrometric Methodologies Employing L Leucine 2,3,3,4,5,5,5,5 ,5 ,5 D10
Application as an Internal Standard in Quantitative Proteomics and Metabolomics
L-Leucine-d10 is extensively used as an internal standard to correct for variability during sample preparation and analysis in quantitative proteomics and metabolomics. caymanchem.com By introducing a known amount of the labeled standard into a biological sample, the ratio of the analyte to the internal standard can be accurately measured, mitigating the effects of ion suppression and extraction inconsistencies. sigmaaldrich.com
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Assays for Leucine (B10760876) and Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of amino acids like leucine, derivatization is typically required to increase their volatility. In the development of GC-MS assays, L-Leucine-d10 is an ideal internal standard. A reliable method for determining leucine flux in vivo has been developed using two stable isotopes of leucine and GC-MS. nih.gov In this method, one deuterated leucine tracer is administered to the subject, and another, such as L-Leucine-d10, is added to the plasma sample as an internal standard for simultaneous determination of plasma leucine concentration and enrichment. nih.gov
Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Amino Acid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a important method for amino acid analysis due to its high sensitivity and specificity, often eliminating the need for derivatization. restek.com The use of stable-isotope labeled amino acids, including L-Leucine-d10, as internal standards is crucial for ensuring accuracy and minimizing matrix effects in these assays. nih.govnih.gov A simple and fast LC-MS/MS method has been developed and validated for the quantification of 20 proteinogenic L-amino acids in a small volume of mouse plasma. nih.gov This method utilizes a hydrophilic interaction chromatography column for separation and corresponding stable-isotope-labeled amino acids as internal standards. nih.gov
Utilization in Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for High-Throughput Quantification
For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) offers significant advantages in terms of speed and resolution. A validated method for the quantification of amino acids in mammalian urine utilizes UPLC-MS/MS with L-Leucine-d10 as one of the stable isotope labeled internal standards for absolute quantification. mz-at.de This rapid and simple bioanalytical method is suitable for analyzing a large number of samples efficiently. mz-at.denih.gov
Validation of Analytical Precision and Accuracy in Complex Biological Matrices
The validation of bioanalytical methods is essential to ensure their reliability for intended applications. This involves assessing parameters such as precision and accuracy. The use of L-Leucine-d10 as an internal standard significantly contributes to achieving the stringent requirements for method validation in complex biological matrices like plasma, serum, and urine. researchgate.net While specific validation data for methods exclusively using L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10 is not extensively published in standalone tables, the performance of methods using a panel of deuterated amino acids, including L-Leucine-d10, demonstrates excellent precision and accuracy.
Table 1: Representative Inter-day and Intra-day Precision and Accuracy for LC-MS/MS Quantification of L-Leucine using L-Leucine-d10 Internal Standard in Human Plasma
| Analyte | Nominal Concentration (µM) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| L-Leucine | 50 | 4.2 | -2.5 | 5.1 | -1.8 |
| L-Leucine | 250 | 3.1 | 1.2 | 4.3 | 0.9 |
| L-Leucine | 1000 | 2.5 | 0.8 | 3.8 | 0.5 |
Note: This data is representative of typical LC-MS/MS performance and is compiled from general knowledge of bioanalytical method validation, as specific data for this compound was not available in the cited sources.
Comparative Analysis with Other Stable Isotope Labeling Techniques for Mass Spectrometry
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. nih.gov In SILAC, cells are grown in media containing "heavy" or "light" amino acids, leading to the in-vivo incorporation of the labeled amino acids into all proteins. nih.gov This allows for the direct comparison of protein abundance between different cell populations.
In contrast, the use of L-Leucine-d10 as an internal standard is an in-vitro labeling approach where the standard is spiked into the sample after collection. This method is versatile and can be applied to any type of biological sample, including those where metabolic labeling is not feasible, such as clinical plasma or urine samples.
Table 2: Comparison of L-Leucine-d10 Internal Standard and SILAC Methods
| Feature | L-Leucine-d10 Internal Standard | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Labeling Approach | In-vitro spiking | In-vivo metabolic incorporation |
| Applicability | Any biological sample (plasma, urine, tissue homogenates) | Proliferating cells in culture |
| Quantification | Absolute quantification of a specific analyte (Leucine) | Relative quantification of proteins between different cell populations |
| Error Compensation | Corrects for sample processing and analytical variability post-collection | Corrects for variability from the point of cell lysis onwards |
| Complexity | Relatively simple to implement | Requires cell culture expertise and complete label incorporation |
While SILAC is highly accurate for comparative proteomics in cell culture models, the use of individual stable isotope-labeled internal standards like L-Leucine-d10 offers broader applicability and is the standard for absolute quantification of small molecules in diverse biological matrices. nih.govnih.gov
Investigating Metabolic Fluxes and Protein Turnover with L Leucine 2,3,3,4,5,5,5,5 ,5 ,5 D10
Tracer Application in Elucidating Branched-Chain Amino Acid Metabolism
L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10 serves as a metabolic tracer to investigate the dynamic pathways of branched-chain amino acids. When introduced into a biological system, typically through intravenous infusion, d10-leucine follows the same metabolic routes as its unlabeled counterpart. This allows researchers to track its incorporation into proteins and its conversion into other metabolites.
A key metabolic process for leucine (B10760876) is transamination, which primarily occurs in the muscle. During this process, d10-leucine loses a deuterium (B1214612) atom from its α-carbon, leading to the formation of d9-leucine via its intermediate, α-ketoisocaproate (KIC). researchgate.net This endogenous formation of a new tracer (d9-leucine) directly within the muscle tissue is a significant advantage of using d10-leucine, as it provides a more accurate representation of the intracellular amino acid pool available for protein synthesis. researchgate.net By measuring the isotopic enrichment of d10-leucine, d9-leucine, and other metabolites in various biological samples like blood and muscle tissue, scientists can gain detailed insights into the kinetics of BCAA metabolism.
Methodological Approaches for Measuring Protein Synthesis and Degradation Rates
The use of d10-leucine has refined the methodologies for quantifying the rates of protein synthesis and degradation, providing more accurate and reliable data.
The fractional synthesis rate (FSR) of muscle protein is a measure of the rate at which new proteins are synthesized. The use of d10-leucine offers a novel approach to more accurately determine muscle protein FSR. researchgate.net Traditionally, the enrichment of a tracer amino acid in the blood has been used as a surrogate for the precursor enrichment in the muscle. However, this can lead to inaccuracies due to the gradient in amino acid enrichment between the blood and the muscle tissue.
The intravenous infusion of d10-leucine allows for the endogenous production of d9-leucine within the muscle itself. researchgate.net The enrichment of this endogenously formed d9-leucine in the blood provides a closer estimate of the true precursor enrichment within the muscle fluid. researchgate.netnih.gov This "d10-to-d9-leucine approach" minimizes the discrepancy between blood and muscle fluid enrichment, leading to a more precise calculation of muscle protein FSR. researchgate.net
Comparison of Blood-to-Muscle Fluid Amino Acid Enrichment Ratios
| Tracer | Condition | Enrichment Ratio (Blood/Muscle Fluid) |
|---|---|---|
| d9-Leucine (from d10-Leucine) | Basal | 1.5 ± 0.1 |
| ¹³C₆-Phenylalanine | Basal | 2.5 ± 0.1 |
| d9-Leucine (from d10-Leucine) | Amino Acid Infusion | 1.1 ± 0.1 |
| ¹³C₆-Phenylalanine | Amino Acid Infusion | 1.2 ± 0.1 |
Data from a study comparing the d10-to-d9-leucine approach with the traditional ¹³C₆-phenylalanine tracer. A lower ratio indicates a smaller gradient between blood and muscle fluid enrichment, suggesting a more accurate precursor representation when using blood samples. nih.gov
The transamination of d10-leucine to d9-leucine is a critical step that enhances the accuracy of muscle protein synthesis measurements. researchgate.net When d10-leucine is transported into the muscle, it undergoes transamination, a process that involves the removal of its α-amino group. This reaction results in the loss of the deuterium atom from the α-carbon, leading to the irreversible formation of d9-leucine. researchgate.net
This newly formed d9-leucine mixes with the unlabeled leucine pool within the muscle that comes from protein breakdown and transport from the blood. researchgate.net The subsequent incorporation of d9-leucine into newly synthesized muscle proteins and its transport back into the bloodstream allows the d9-leucine enrichment in the blood to more closely reflect the enrichment of the true precursor pool in the muscle. researchgate.net Preliminary studies have indicated that d9-leucine enrichment constitutes a significant portion (approximately 88%) of the total deuterated leucine enrichment (d9 + d10) in the muscle fluid following d10-leucine infusion. researchgate.net This direct intracellular formation of the tracer minimizes the underestimation of muscle protein synthesis rates that can occur when relying solely on the enrichment of an intravenously infused tracer in the blood. researchgate.net
While the d10-to-d9-leucine method is particularly advantageous for muscle-specific measurements, d10-leucine can also be utilized to assess whole-body protein turnover and the dynamics of the total leucine pool. By applying kinetic modeling to the isotopic enrichment data of d10-leucine and its metabolites in the plasma, researchers can calculate key parameters of whole-body protein metabolism.
These models typically consist of different protein pools with varying turnover rates (fast, medium, and slow) and amino acid pools (extracellular, intracellular, and leucyl-tRNA). nih.gov By tracing the movement of d10-leucine through these pools, it is possible to estimate rates of whole-body protein synthesis, breakdown, and leucine oxidation. This provides a comprehensive picture of how the body is handling protein and amino acids under different physiological or pathological conditions.
Conceptual Model of Whole-Body Leucine Kinetics
| Parameter | Description | Relevance |
|---|---|---|
| Leucine Rate of Appearance (Ra) | The rate at which leucine enters the plasma pool, primarily from protein breakdown in a post-absorptive state. | Indicates whole-body protein degradation. |
| Leucine Rate of Disappearance (Rd) | The rate at which leucine leaves the plasma pool, either for protein synthesis or oxidation. | Represents the sum of whole-body protein synthesis and leucine oxidation. |
| Leucine Oxidation | The irreversible loss of leucine through catabolic pathways. | Provides insight into amino acid utilization for energy. |
| Non-oxidative Leucine Disposal | The portion of leucine Rd that is used for protein synthesis. | Represents whole-body protein synthesis. |
This table outlines the key parameters that can be estimated using stable isotope tracers like L-Leucine-d10 to assess whole-body protein turnover.
Contributions to Understanding Metabolic Regulation and Adaptation
The application of this compound has significantly contributed to our understanding of how metabolic pathways are regulated and how the body adapts to various stimuli, such as nutritional changes and disease states. Leucine itself is not just a building block for proteins but also a signaling molecule that can regulate key metabolic processes. frontiersin.org
Studies utilizing stable isotope tracers like d10-leucine have been instrumental in demonstrating how leucine can stimulate muscle protein synthesis. nih.gov This is particularly important in understanding conditions associated with muscle wasting, such as aging (sarcopenia) and various chronic diseases. researchgate.net Furthermore, investigations into the effects of leucine on glucose metabolism and insulin (B600854) sensitivity have been facilitated by tracer techniques, providing insights into potential therapeutic strategies for metabolic disorders like obesity and type 2 diabetes. clinicaltrials.gov By providing precise measurements of metabolic fluxes, d10-leucine allows researchers to dissect the complex regulatory networks that govern protein and amino acid metabolism, paving the way for targeted nutritional and therapeutic interventions.
Applications of L Leucine 2,3,3,4,5,5,5,5 ,5 ,5 D10 in Structural Biology and Advanced Spectroscopic Techniques
Role in Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
The incorporation of L-Leucine-d10 into proteins offers substantial advantages for NMR-based conformational and dynamic studies. The primary benefit of deuterium (B1214612) labeling is the simplification of proton (¹H) NMR spectra, which is particularly crucial for proteins with high molecular weights.
The substitution of protons with deuterium in L-leucine effectively removes their signals from ¹H NMR spectra. This is because the gyromagnetic ratio of deuterium is significantly lower than that of protons, resulting in a dramatic reduction in the number of observed proton resonances. This spectral simplification mitigates the severe signal overlap that is characteristic of large, protonated proteins, allowing for the resolution and assignment of individual signals that would otherwise be indistinguishable.
Furthermore, deuteration reduces the efficiency of dipolar relaxation pathways, which are a major source of line broadening in the NMR spectra of large molecules. This leads to sharper resonance lines and improved spectral resolution. Another significant advantage is the suppression of spin diffusion, a phenomenon where magnetization is transferred between protons, complicating the interpretation of Nuclear Overhauser Effect (NOE) data used for distance measurements. By replacing most protons with deuterons, spin diffusion pathways are effectively eliminated, leading to more accurate structural restraints.
Table 1: Impact of Deuteration on NMR Spectral Properties of a Hypothetical 30 kDa Protein
| Spectral Parameter | Protonated Protein | Protein with L-Leucine-d10 |
| Average ¹H Linewidth | ~35 Hz | ~20 Hz |
| Spectral Crowding | High | Reduced |
| Spin Diffusion Effects | Significant | Suppressed |
| Number of Observable Leucine (B10760876) Sidechain ¹H Signals | High | Low to None |
This table presents illustrative data to demonstrate the general effects of deuteration on protein NMR spectra. Actual values can vary depending on the specific protein and experimental conditions.
The power of L-Leucine-d10 is significantly enhanced when used in conjunction with Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) labeling in multi-dimensional NMR experiments. nih.gov This triple-labeling strategy is a cornerstone of modern biomolecular NMR. While deuteration simplifies the ¹H spectrum, ¹³C and ¹⁵N labeling provides the necessary probes for backbone and sidechain assignments through heteronuclear correlation experiments.
In a typical triple-resonance experiment, magnetization is transferred from a proton to its attached ¹⁵N or ¹³C nucleus, and then to other neighboring nuclei. The chemical shifts of these nuclei are recorded in different dimensions, spreading out the signals and allowing for sequential assignment of the protein's backbone and sidechains. The presence of deuterium in L-leucine reduces relaxation losses during these magnetization transfers, leading to improved sensitivity in these complex experiments, which is especially critical for larger proteins.
Table 2: Common Multi-dimensional NMR Experiments Utilizing Triple Isotopic Labeling
| Experiment | Information Obtained | Benefit of L-Leucine-d10 |
| ³D HNCA | Correlates amide proton and nitrogen with the alpha-carbon of the same and preceding residue | Improved sensitivity and resolution |
| ³D HNCACB | Correlates amide proton and nitrogen with the alpha and beta-carbons of the same and preceding residue | Enhanced signal-to-noise for backbone assignment |
| ³D (H)C(CO)NH | Correlates sidechain protons and carbons with the amide proton and nitrogen of the next residue | Reduced spectral overlap and improved sidechain assignments |
| ³D ¹⁵N-edited NOESY-HSQC | Provides through-space correlations between protons for structure calculation | Suppression of spin diffusion for more accurate distance restraints |
This table provides a general overview of common NMR experiments and the benefits of incorporating deuterated leucine.
Potential for Probing Leucine Interactions in Protein-Ligand Binding and Folding
Leucine residues are frequently found in the hydrophobic cores of proteins and at the interfaces of protein-protein and protein-ligand interactions. The ability to selectively label leucine with deuterium provides a powerful tool to probe these critical interactions.
In protein-ligand binding studies, changes in the chemical shifts of specific amino acid residues upon the addition of a ligand can be used to map the binding site. By incorporating L-Leucine-d10, the signals from these residues can be selectively attenuated, helping to confirm their involvement in the interaction. Conversely, if the leucine residues themselves are part of the binding interface, other labeling schemes can be employed where only the leucine residues are protonated in an otherwise deuterated protein. This allows for the clear observation of only the leucine signals and their response to ligand binding. nih.gov
Similarly, in protein folding studies, NMR can be used to monitor the formation of secondary and tertiary structure over time. kanazawa-u.ac.jp By strategically incorporating L-Leucine-d10, researchers can simplify the spectra of folding intermediates, which are often poorly structured and exhibit broad, overlapping resonances. This allows for the characterization of the local environment and dynamics of specific leucine residues as the protein folds into its native conformation, providing valuable insights into the folding pathway. nih.gov
Methodological Considerations and Challenges in Deuterated L Leucine Tracer Research
Optimization of Tracer Infusion and Delivery Protocols for In Vivo Studies
The primary goal of a tracer infusion protocol is to achieve and maintain a stable isotopic enrichment in the precursor pool for protein synthesis, a condition known as an isotopic steady state. physiology.org The most common approach to achieve this is the primed, continuous infusion method. nih.govnih.gov This technique involves an initial bolus injection (the "prime") of the deuterated leucine (B10760876) tracer, followed by a constant intravenous infusion over several hours. The prime rapidly raises the tracer concentration in the body's amino acid pools, while the continuous infusion is intended to maintain this level of enrichment. nih.gov
The standard protocol often involves an infusion period of several hours, with distinct fasting and fed states to assess metabolic differences. For instance, a common protocol includes an 8-hour infusion, with the first 3 hours in a fasted state and the remaining 5 hours in a fed state, with measurements taken during the final hour of each period.
Alternative delivery methods, such as the "flooding dose" technique, involve injecting a large amount of the labeled amino acid to minimize differences in isotopic enrichment between plasma and tissue compartments. researchgate.net This approach can be useful for determining protein synthesis rates in tissues that are sampled via biopsy. researchgate.net
The choice of the specific deuterated leucine isotopologue and its delivery method is crucial for the successful application of tracer studies in vivo.
Addressing Isotopic Dilution and Recirculation Effects in Metabolic Tracing
A significant challenge in tracer studies is the phenomenon of isotopic dilution. The enrichment of the deuterated tracer in the precursor pool for protein synthesis (aminoacyl-tRNA) is often lower than in the plasma. This is because the intracellular free amino acid pool is diluted by amino acids derived from the breakdown of intracellular proteins (proteolysis), which are unlabeled. bioscientifica.com This dilution can lead to an underestimation of protein synthesis rates if plasma leucine enrichment is used as the sole measure of the precursor pool.
Recirculation of the tracer can also complicate the interpretation of results. After infusion, the deuterated leucine is taken up by various tissues, incorporated into proteins, and released back into the circulation through protein breakdown. This recirculation can affect the isotopic enrichment in different body compartments over time.
To address these challenges, researchers have developed various strategies. One approach is to measure the enrichment of a surrogate for the true precursor pool, which is less susceptible to dilution from whole-body proteolysis. For example, the enrichment of α-ketoisocaproate (KIC), the keto-acid of leucine, in the plasma is often used as a more accurate reflection of intracellular leucine enrichment. bioscientifica.comnih.gov
| Parameter | Plasma Leucine Enrichment | Plasma KIC Enrichment | Intramuscular Leucine Enrichment | Rationale for Use |
| Precursor Pool Surrogate | Direct measurement from blood sample. | KIC is formed intracellularly from leucine. | Direct measurement from tissue biopsy. | Represents the enrichment of the amino acid that is directly used for protein synthesis. |
| Advantages | Easily accessible. | Considered a better surrogate for intracellular enrichment than plasma leucine. nih.gov | The most direct measure of the precursor pool. | Provides the most accurate data for tissue-specific protein synthesis. |
| Disadvantages | Can overestimate the true precursor enrichment due to isotopic dilution. bioscientifica.com | Can be influenced by KIC and leucine kinetics in non-muscle tissues. | Requires invasive tissue biopsies. | Ethical and practical limitations for human studies. |
Strategies for Accurate Determination of Precursor Pool Enrichment in Different Tissues
Accurately determining the isotopic enrichment of the precursor pool for protein synthesis in specific tissues is a central challenge in metabolic tracer studies. physiology.org Since directly measuring the enrichment of aminoacyl-tRNA is technically demanding and requires large tissue samples, several alternative strategies have been developed. nih.gov
One of the most widely used methods is the measurement of plasma α-ketoisocaproate (KIC) enrichment, as KIC is formed from leucine within the cells and its enrichment in plasma is considered a good proxy for intracellular leucine enrichment. nih.gov Studies have shown that the ratio of [1-13C]KIC to [1-13C]leucine enrichment in plasma remains relatively constant under various dietary conditions. nih.gov
For liver-specific studies, the enrichment of apolipoprotein B-100 (apoB-100) can be used. Because apoB-100 is synthesized rapidly in the liver, it is assumed to reach isotopic equilibrium with the hepatic precursor amino acid pool.
Another innovative approach is the "d10-to-d9-leucine" method. nih.gov This involves infusing d10-leucine and measuring the enrichment of d9-leucine in the blood. The endogenous formation of d9-leucine within the muscle is thought to provide a more accurate determination of muscle protein synthesis when using blood amino acid enrichment as the precursor. nih.gov
Direct measurement of tracer enrichment in tissue biopsies, when feasible, provides the most accurate assessment of the precursor pool for that specific tissue.
| Strategy | Tissue of Interest | Principle | Key Findings |
| Plasma KIC Enrichment | Whole body/various tissues | KIC formed intracellularly reflects intracellular leucine enrichment. nih.gov | The ratio of plasma KIC to leucine enrichment is relatively stable across different dietary states. nih.gov |
| Apolipoprotein B-100 Enrichment | Liver | Rapid synthesis of apoB-100 allows it to reach isotopic equilibrium with the liver precursor pool. | Can provide a measure of precursor activity for several amino acids in the liver. |
| d10-to-d9-Leucine Approach | Muscle | Endogenous formation of d9-leucine in muscle from infused d10-leucine offers a better estimate of the muscle precursor pool from blood samples. nih.gov | Shows a lower gradient between blood and muscle free amino acid enrichment compared to traditional tracers. nih.gov |
| Direct Tissue Biopsy | Specific tissues (e.g., muscle) | Direct measurement of free amino acid enrichment in the tissue of interest. | Considered the gold standard for determining tissue-specific precursor enrichment. nih.gov |
Data Processing and Compartmental Modeling for Isotopic Flux Analysis
The data obtained from deuterated leucine tracer studies are often complex and require sophisticated data processing and modeling techniques to estimate metabolic fluxes accurately. Compartmental models are mathematical frameworks that are used to describe the movement and transformation of the tracer within the body. nih.govnih.gov
These models typically consist of several interconnected "compartments" that represent different physiological pools of leucine and its metabolites, such as plasma leucine, intracellular leucine, and plasma KIC. nih.gov By fitting the model to the experimental data (i.e., the measured isotopic enrichments over time), it is possible to estimate various kinetic parameters, including the rates of protein synthesis, protein breakdown, and leucine oxidation. physiology.orgnih.gov
A comprehensive compartmental model for leucine kinetics might include compartments for leucine in plasma and tissues, KIC in plasma and tissues, and even bicarbonate to account for leucine oxidation. nih.gov The development of such models allows for a more detailed and quantitative understanding of leucine metabolism than can be obtained from simpler calculations. nih.gov
The choice of model depends on the specific research question and the available data. Simpler models may be sufficient for some applications, while more complex, physiologically based models are necessary for a more in-depth analysis of whole-body and tissue-specific amino acid kinetics. nih.gov The analysis of isotopic flux through these models provides a dynamic view of protein metabolism. nih.gov
Future Trajectories and Emerging Research Paradigms for L Leucine 2,3,3,4,5,5,5,5 ,5 ,5 D10
Integration with Advanced Omics Technologies for Systems-Level Understanding
The use of L-Leucine-D10 is becoming increasingly integrated with high-throughput "omics" technologies, such as metabolomics and proteomics, to provide a comprehensive, systems-level view of cellular processes. isotope.comisotope.com In proteomics, this labeled leucine (B10760876) is a key component in methodologies like Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC). oup.com In this approach, one cell population is grown in media containing normal "light" leucine, while another is grown in media with "heavy" L-Leucine-D10. oup.com When the samples are mixed and analyzed by mass spectrometry, the mass difference allows for the precise relative quantification of thousands of proteins simultaneously. oup.com This technique is invaluable for comparing protein expression profiles under different conditions, such as disease states or drug treatments.
In metabolomics, L-Leucine-D10 acts as a tracer to map the metabolic fate of leucine through various biochemical pathways. isotope.comisotope.com By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can follow the deuterium (B1214612) atoms from L-Leucine-D10 as they are incorporated into downstream metabolites. researchgate.net This provides a dynamic picture of metabolic flux and pathway activity, offering insights that static measurements of metabolite concentrations cannot. The integration of these omics approaches, powered by tracers like L-Leucine-D10, enables the construction of detailed models of cellular metabolism, linking changes in the proteome to alterations in metabolic function for a holistic understanding of biological systems.
| Technology | Application of L-Leucine-D10 | Research Outcome |
| Proteomics (e.g., SILAC) | Metabolic labeling of proteins to create a "heavy" proteome. | Relative quantification of protein expression and turnover between different cell populations. |
| Metabolomics (Tracer analysis) | Introduction into a system to track its conversion into downstream metabolites. | Mapping of metabolic pathways and quantification of metabolic flux. |
| Biomolecular NMR | Incorporation into macromolecules to study their structure and dynamics. | Probing the structure, dynamics, and binding of biological macromolecules. isotope.com |
Potential in High-Resolution Fluxomics and Metabolic Network Reconstruction
Metabolic flux analysis, or fluxomics, aims to measure the rates of reactions within a metabolic network. L-Leucine-D10 is an ideal tracer for such studies due to its stable, heavy isotope label. scbt.cominvivochem.com When introduced into a biological system, the deuterium-labeled leucine is taken up by cells and metabolized. For instance, in muscle tissue, L-Leucine-D10 undergoes transamination, a process where the deuterium on the alpha-carbon is lost, resulting in the formation of d9-leucine via its intermediate α-ketoisocaproate (KIC). researchgate.net
By measuring the rate of appearance of d9-leucine and its incorporation into newly synthesized proteins, scientists can precisely calculate the rates of muscle protein synthesis. researchgate.net This high-resolution data on metabolic flow is critical for constructing and validating computational models of metabolic networks. researchgate.net These models can simulate the metabolic behavior of a cell or organism, predicting how it will respond to genetic or environmental changes. The precise data generated from L-Leucine-D10 tracer studies enhances the accuracy of these models, allowing for a more robust understanding of metabolic regulation in health and disease.
| Parameter | Method of Measurement | Significance |
| Leucine Transamination Rate | Tracking the conversion of L-Leucine-D10 to d9-leucine and its intermediate α-ketoisocaproate (KIC). | Quantifies the initial step of leucine catabolism. |
| Protein Synthesis Flux | Measuring the incorporation rate of labeled leucine into the proteome over time. | Provides a direct measure of protein synthesis in specific tissues like muscle. researchgate.net |
| Metabolite Pool Enrichment | Quantifying the ratio of labeled to unlabeled leucine and its metabolites in accessible pools (e.g., blood). | Serves as a proxy for the precursor enrichment for protein synthesis, simplifying experimental procedures. researchgate.net |
Development of Novel Experimental Designs Leveraging Specific Isotopic Labeling Patterns
The specific pattern of ten deuterium atoms in L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10 offers unique opportunities for innovative experimental designs. The non-radioactive, stable nature of the deuterium label makes it safe for use in a wide range of studies, including those involving human subjects. chempep.com
A key feature that can be exploited is the differential stability of the deuterium labels on the leucine molecule. As noted, the deuterium on the alpha-carbon is labile and lost during transamination, whereas the nine deuteriums on the isobutyl side chain are stable and retained. researchgate.net This allows for the simultaneous tracing of different metabolic processes. For example, a pulse-chase experiment can be designed where a system is briefly exposed to L-Leucine-D10 (the "pulse") and then transferred to a medium with unlabeled leucine (the "chase"). By monitoring the decay of the D9 label from the proteome over time, researchers can determine protein degradation rates. This type of experimental design, which tracks the dynamic movement of the isotope label, provides deep insights into the lifecycle of proteins and the responsiveness of metabolic pathways. nih.gov
Broader Implications for Fundamental Biochemical Discovery and Mechanistic Elucidation
The application of L-Leucine-D10 extends beyond simple metabolic tracking, holding significant promise for fundamental biochemical discovery. Leucine is not merely a building block for proteins; it is also a critical signaling molecule that activates the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth, proliferation, and protein synthesis. medchemexpress.comnih.govnih.gov
By using L-Leucine-D10, researchers can untangle the dual roles of leucine as a metabolite and a signaling molecule. For example, studies can be designed to determine how the flux of leucine through metabolic pathways influences its ability to activate mTOR signaling. This has profound implications for understanding and treating a host of diseases where mTOR signaling is dysregulated, including certain cancers, type 2 diabetes, and obesity. nih.govwikipedia.org Furthermore, as L-leucine has been shown to promote axonal regeneration after injury through the mTOR pathway, L-Leucine-D10 could be used to mechanistically study this process, potentially accelerating the discovery of new therapies for central nervous system injuries. nih.gov The ability to precisely follow the journey of leucine molecules provides a powerful method for elucidating the complex mechanisms that link nutrient sensing to the regulation of fundamental cellular processes.
Q & A
Q. What structural characteristics of L-Leucine-D10 make it suitable for isotopic tracing in metabolic studies?
L-Leucine-D10 is deuterated at specific carbon positions (2,3,3,4,5,5,5,5',5',5'), creating a stable isotopic label that minimizes metabolic interference while enabling precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Its branched-chain structure mimics natural leucine, ensuring compatibility with enzymatic pathways. The deuteration pattern avoids labile hydrogen positions, reducing isotopic exchange during experiments .
Q. How is L-Leucine-D10 synthesized, and what analytical methods validate its isotopic purity?
Synthesis typically involves catalytic exchange reactions or custom organic synthesis using deuterated precursors. Isotopic purity is confirmed via:
- High-Resolution Mass Spectrometry (HRMS): Quantifies deuterium incorporation and detects impurities.
- Nuclear Magnetic Resonance (NMR): Identifies deuteration sites through chemical shift analysis.
- Isotopic Ratio Monitoring: Validates isotopic enrichment (>98% deuterium) using gas chromatography-coupled MS .
Q. What protocols ensure the stability of L-Leucine-D10 during storage and handling?
- Storage: Store at -20°C in airtight, light-protected containers to prevent deuterium exchange with ambient moisture.
- Handling: Use inert gas (e.g., argon) during aliquoting to minimize oxidation.
- Purity Checks: Regular NMR or MS analysis pre- and post-experiment to confirm isotopic integrity .
Advanced Research Questions
Q. How do researchers resolve discrepancies in isotopic incorporation rates when using L-Leucine-D10 in metabolic flux analysis?
Contradictions in tracer data often arise from isotopic dilution or compartmentalized metabolic pools. Methodological solutions include:
- Parallel Use of ¹³C/¹⁵N Labels: Multi-isotope experiments differentiate dilution effects from true metabolic activity.
- Compartment-Specific Sampling: Isolate subcellular fractions (e.g., mitochondrial vs. cytosolic) to assess localized flux.
- Kinetic Modeling: Integrate time-resolved MS data with computational models to correct for dilution .
Q. What are the challenges in quantifying deuterium incorporation from L-Leucine-D10 into downstream metabolites?
Key challenges include:
- Spectral Overlap: Deuterium peaks in MS may overlap with natural isotopes (e.g., ¹³C). Resolution requires high-resolution MS or tandem MS/MS.
- Metabolic Scrambling: Deuteration at non-target positions (e.g., via transaminases) necessitates positional isotopomer analysis.
- Sensitivity Limits: Low-abundance metabolites require enrichment protocols (e.g., solid-phase extraction) prior to MS analysis .
Q. How does the deuteration pattern of L-Leucine-D10 influence its utility in NMR versus MS-based studies?
- NMR: Requires deuteration at non-exchangeable positions (e.g., C-5) to avoid signal quenching. L-Leucine-D10’s symmetric deuteration enhances signal-to-noise ratios for ²H-NMR.
- MS: Preferential deuteration at high-turnover sites (e.g., C-4 and C-5) improves detection sensitivity. Asymmetric labeling (e.g., partial deuteration) complicates fragmentation patterns, necessitating advanced spectral deconvolution .
Q. What experimental controls are critical when using L-Leucine-D10 in cell culture studies?
- Isotopic Controls: Use non-deuterated leucine to baseline natural isotope abundance.
- Scrambling Controls: Include inhibitors of transaminases (e.g., aminooxyacetate) to validate label retention.
- Viability Assays: Monitor cell growth to rule out deuterium toxicity, which can alter metabolic rates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
